2-氟-6-肼基吡啶

描述

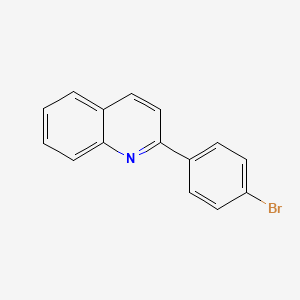

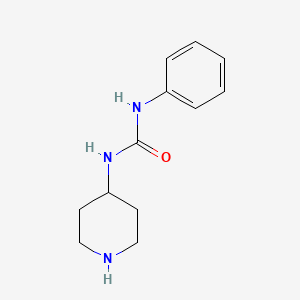

2-Fluoro-6-hydrazinopyridine is a chemical compound with the empirical formula C5H6FN3 and a molecular weight of 127.12 . It is used in scientific research and has intriguing properties that make it valuable for various applications, including drug discovery, organic synthesis, and catalysis.

Molecular Structure Analysis

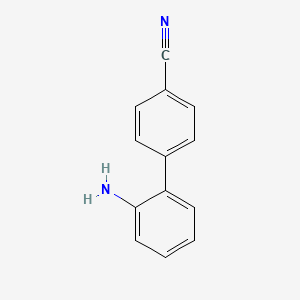

The molecular structure of 2-Fluoro-6-hydrazinopyridine is represented by the SMILES stringNNc1cccc(F)n1 . The InChI code is 1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) . Physical And Chemical Properties Analysis

2-Fluoro-6-hydrazinopyridine is a solid at room temperature . The storage temperature is between 2-8°C .科学研究应用

合成和制药研究

- 合成新化合物: 2-氟-6-肼基吡啶用于合成新的氟取代的杂双环氮系统,这些化合物可能是HIV-1活性的潜在抑制剂 (Abdel-Rahman, Makki, & Al-Romaizan, 2014)。

- 抗惊厥和抗电击特性: 这种化合物与腈反应,产生对抗惊厥和抗电击特性的吡唑化合物 (Fomum & Ifeadike, 1985)。

化学分析和光谱学

- X射线和光谱分析: 2-氟-6-肼基吡啶衍生物已经通过X射线衍射进行研究,揭示了与类似化合物相比的结构差异,并有助于理解氢键和分子相互作用 (Tranfić等,2011)。

配体合成中的应用

- 双吡唑基吡啶的合成: 这种化合物对于制备各种双吡唑基吡啶至关重要,有助于高效合成立体阻碍的吡啶衍生物 (Brien, Garner, & Pinney, 2006)。

放射化学和放射性药物

- 放射配体的合成: 它用于合成用于成像中枢尼古丁乙酰胆碱受体的放射配体,显示了在神经影像学和神经疾病研究中的潜力 (Dollé等,1998)。

生物成像和化学传感

- 荧光化学传感: 2-氟-6-肼基吡啶的衍生物已应用于开发用于检测金属离子如Al3+和Zn(II)的荧光化学传感器,显示了在环境监测和生物成像中的潜力 (Rahman et al., 2017)。

安全和危害

When handling 2-Fluoro-6-hydrazinopyridine, it is advised not to breathe dust, mist, or spray. Personal protective equipment should be worn, and contact with skin and eyes should be avoided . The substance is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

Hydrazinopyridines, in general, have been actively investigated as precursors in the synthesis of products having biological activity .

Mode of Action

The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures .

Biochemical Pathways

Hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting they may interact with biochemical pathways related to these functions.

Result of Action

Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity , suggesting potential cellular and molecular effects.

属性

IUPAC Name |

(6-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESCDDOSISTEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363074 | |

| Record name | 2-fluoro-6-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-hydrazinopyridine | |

CAS RN |

80714-39-2 | |

| Record name | 2-fluoro-6-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1270080.png)

![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)

![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)